5,8-Dimethyl Substitution Pattern vs. Unsubstituted or Mono-substituted Triazinoindole Core — Structural Differentiation
The target compound bears methyl groups at both position 5 (indole nitrogen) and position 8 (indole benzene ring) of the triazino[5,6-b]indole core, generating a 5,8-dimethyl substitution pattern. The most closely listed commercial analogues include Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (no ring methylation, CAS 603945-96-6) , the 8-fluoro-5-methyl analogue (CAS 603948-20-5), and the 8-ethyl-5-methyl analogue (CAS 603946-78-7) . In the Eis inhibitor SAR landscape, the presence of methyl substituents on the indole ring directly modulates the compound's ability to occupy the hydrophobic aminoglycoside-binding cavity of the Eis enzyme; the crystal structure of Eis in complex with analogue 39b (PDB 6B3T) confirms that the triazinoindole core sits deeply within a hydrophobic pocket where ring substitution influences binding complementarity [1].
| Evidence Dimension | Indole ring substitution pattern (positions 5 and 8) |
|---|---|
| Target Compound Data | 5-CH₃, 8-CH₃ (dimethyl substitution; C₁₆H₁₉N₅OS; MW 329.42) |
| Comparator Or Baseline | 5-H, 8-H (unsubstituted; CAS 603945-96-6; C₁₄H₁₅N₅OS; MW 301.37); 5-CH₃, 8-F (fluoro; CAS 603948-20-5; C₁₅H₁₆FN₅OS; MW 333.38); 5-CH₃, 8-C₂H₅ (ethyl; CAS 603946-78-7; C₁₇H₂₁N₅OS; MW 343.45) |
| Quantified Difference | Molecular weight differential vs. unsubstituted core: +28.05 g·mol⁻¹ (9.3% increase); calculated LogP shift approximately +0.5 to +0.7 log units (class estimate based on methylene contributions). Direct target activity comparison data not publicly available for this specific compound. |
| Conditions | Structural comparison based on CAS registry data and vendor catalogues; biological context inferred from published Eis enzyme crystal structure (PDB 6B3T) and SAR studies. |
Why This Matters
The dimethyl substitution pattern alters both steric bulk and lipophilicity within the Eis hydrophobic binding pocket, which in the published SAR series governs the >10-fold IC₅₀ range observed among analogues; procurement decisions based solely on core scaffold identity without verifying the substitution pattern risk selecting an analogue with substantially different target engagement.
- [1] PDB 6B3T: Crystal structure of acetyltransferase Eis from Mycobacterium tuberculosis in complex with a 1,2,4-triazino[5,6b]indole-3-thioether inhibitor analogue 39b. RCSB Protein Data Bank. 2018. View Source
